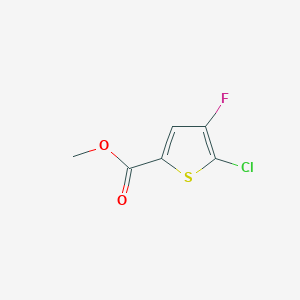

Methyl 5-chloro-4-fluorothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-chloro-4-fluorothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4ClFO2S . It has a molecular weight of 194.61 . This compound is typically used for research purposes .

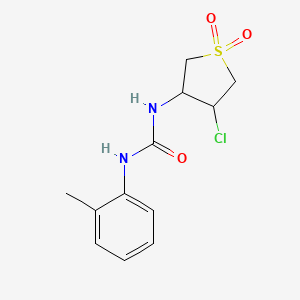

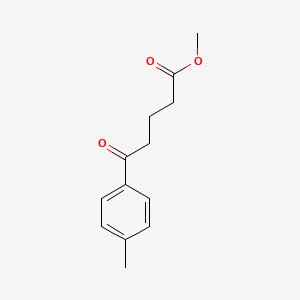

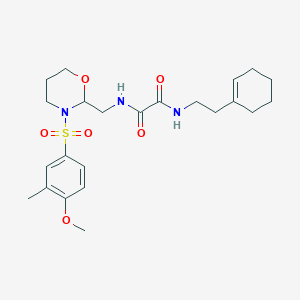

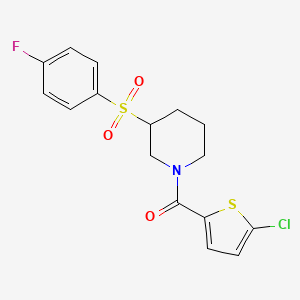

Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-4-fluorothiophene-2-carboxylate” can be represented by the InChI code: 1S/C6H4ClFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 . This indicates that the molecule consists of a thiophene ring substituted with a chlorine atom, a fluorine atom, and a carboxylate group.Physical And Chemical Properties Analysis

“Methyl 5-chloro-4-fluorothiophene-2-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, including those with chloro and fluoro substituents, have been recognized for their antimicrobial properties. Methyl 5-chloro-4-fluorothiophene-2-carboxylate can serve as a precursor in synthesizing compounds with potential antimicrobial activity. The presence of both electron-withdrawing groups, such as chloro and fluoro, may enhance the compound’s ability to interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .

Agriculture: Fungicides

In the agricultural sector, thiophene derivatives are explored for their fungicidal properties. The specific structure of Methyl 5-chloro-4-fluorothiophene-2-carboxylate could be utilized in the development of new fungicides that target pathogenic fungi, protecting crops and improving yield .

Material Science: Semiconductors

Fluorinated thiophenes are valuable in material science, particularly as soluble semiconductors. The compound could be used to create polymers or small molecules that form part of organic semiconductor devices, potentially offering improved charge transport properties due to the fluorine atom’s electronegativity .

Pharmaceutical Research: Anti-inflammatory Drugs

The thiophene nucleus is a common feature in many anti-inflammatory drugs. Methyl 5-chloro-4-fluorothiophene-2-carboxylate may be involved in the synthesis of novel anti-inflammatory agents, contributing to the structural diversity and pharmacological activity of these therapeutic compounds .

Cancer Research: Kinase Inhibitors

Thiophene derivatives have been identified as potent kinase inhibitors, which are crucial in cancer treatment as they can regulate tumor growth and metastasis. The compound’s unique structure could be pivotal in designing new kinase inhibitors with enhanced selectivity and efficacy .

Neuropharmacology: Antipsychotic Medications

Substituted thiophenes have shown promise in the development of antipsychotic medications. Methyl 5-chloro-4-fluorothiophene-2-carboxylate could be a key intermediate in creating compounds that modulate neurotransmitter systems in the brain, offering potential treatments for psychiatric disorders .

Environmental Science: Photovoltaic Materials

The electron-withdrawing nature of the fluorine atom makes fluorinated thiophenes interesting candidates for photovoltaic materials. Methyl 5-chloro-4-fluorothiophene-2-carboxylate might be used in the synthesis of organic photovoltaic compounds that improve solar cell efficiency .

Chemical Research: Synthetic Intermediates

Lastly, Methyl 5-chloro-4-fluorothiophene-2-carboxylate serves as a versatile synthetic intermediate. It can be used to prepare a wide range of thiophene derivatives, which can then be further functionalized for various applications in chemical research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-chloro-4-fluorothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPOKPHTHXOUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-4-fluorothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)

![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)

![2-(4-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951998.png)

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952003.png)

![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2952006.png)